molecular formula C8H6F3N3S3 B14526362 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-88-0

2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B14526362
CAS No.: 62616-88-0
M. Wt: 297.4 g/mol
InChI Key: QKJWEFXXZZDTHT-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

The synthesis of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 4,5-dimethyl-2-thiazolylthiol with a trifluoromethyl-substituted thiadiazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole include other thiazole and thiadiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Some examples include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug

The uniqueness of this compound lies in its specific combination of thiazole and thiadiazole rings, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

62616-88-0

Molecular Formula

C8H6F3N3S3

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C8H6F3N3S3/c1-3-4(2)15-6(12-3)17-7-14-13-5(16-7)8(9,10)11/h1-2H3

InChI Key

QKJWEFXXZZDTHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SC2=NN=C(S2)C(F)(F)F)C

Origin of Product

United States

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